molecular formula C16H24N2O B14224765 Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- CAS No. 824938-96-7

Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-

Cat. No.: B14224765
CAS No.: 824938-96-7
M. Wt: 260.37 g/mol
InChI Key: BCEOTMULFBBIIZ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- is a complex organic compound with the molecular formula C16H24N2O This compound is known for its unique structural features, which include a cyclohexyl ring and a phenylmethyl group

Properties

CAS No.

824938-96-7

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-[(1R,2R)-2-[benzyl(methyl)amino]cyclohexyl]acetamide

InChI

InChI=1S/C16H24N2O/c1-13(19)17-15-10-6-7-11-16(15)18(2)12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-12H2,1-2H3,(H,17,19)/t15-,16-/m1/s1

InChI Key

BCEOTMULFBBIIZ-HZPDHXFCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N(C)CC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1CCCCC1N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminocyclohexyl)acetamide: This compound shares a similar cyclohexyl ring structure but lacks the phenylmethyl group.

    N-Methylacetamide: This compound has a simpler structure with a methyl group attached to the amide nitrogen.

    N-(2-Aminoethyl)acetamide: This compound features an ethyl group instead of a cyclohexyl ring.

Uniqueness

Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- is unique due to its combination of a cyclohexyl ring and a phenylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.